molecular formula C42H28N2 B1510135 3,3''-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl CAS No. 1116499-73-0

3,3''-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl

Cat. No. B1510135
CAS RN: 1116499-73-0
M. Wt: 560.7 g/mol
InChI Key: KBYUHVUTGQEAEK-UHFFFAOYSA-N
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Description

3,3’-Di(9H-carbazol-9-yl)-1,1’:3’,1’‘-terphenyl, also known as mCBP, is an isomer of CBP, 4,4’-Di(9H-carbazol-9-yl)-1,1’-biphenyl . The meta-linkage in mCBP limits conjugation to the central biphenyl, preventing excimer formation and thus resulting in a higher triplet energy of 2.8 eV . It is widely used in OLED and TADF-OLED devices as a host material for blue, green, orange, and yellow fluorescent and phosphorescent emitters .


Molecular Structure Analysis

The molecular formula of 3,3’-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl is C36H24N2 . It has a molecular weight of 484.59 g/mol . The HOMO and LUMO values are 6.0 eV and 2.4 eV respectively .


Physical And Chemical Properties Analysis

3,3’-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl is a white to orange to green powder or crystal . It has a melting point of 267 °C . The maximum absorption wavelength is 340 nm in toluene .

Scientific Research Applications

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

  • Application in PhOLEDs : Compounds related to 3,3''-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl, such as various carbazole derivatives, are widely used as host materials in blue and green PhOLEDs. Their structural features contribute to high triplet energies, essential for efficient PhOLED performance. For example, host materials with carbazole and terphenyl cores have demonstrated high quantum efficiencies in blue and green PhOLEDs, showcasing their potential in OLED technology (Lee et al., 2013).

High Triplet Energy Materials

  • Role in High Triplet Energy : Carbazole-modified orthophenylene compounds, closely related to 3,3''-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl, have been studied as high triplet energy host materials. These materials, including variations with additional phenyl units, have shown no reduction in triplet energy with increased number of phenyl units, indicating their suitability for blue PHOLEDs (Lee et al., 2014).

Solution-Processed Emitting Layers for OLEDs

  • Use in Solution-Processed OLEDs : Derivatives of 3,3''-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl have been developed to improve solubility without compromising OLED stability. These materials, particularly those with ortho-terphenyl, display better solubility, thermal stability, and high triplet energy, making them suitable for the fabrication of blue phosphorescent OLEDs (Choi et al., 2019).

Bipolar Host Materials for OLEDs

  • Bipolar Features for OLED Efficiency : Studies on compounds similar to 3,3''-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl indicate their effectiveness as bipolar host materials in OLEDs. These materials exhibit excellent performance in blue PhOLEDs due to their balanced charge transportation properties, contributing to high external quantum efficiencies (Deng et al., 2013).

Electroluminescent Devices

  • Application in Electroluminescent Devices : Carbazole derivatives have shown promise in the development of electroluminescent devices. The structural and electronic properties of these materials contribute to their luminescent characteristics, which are pivotal in the fabrication of light-emitting diodes (Kumar et al., 2016).

Mechanism of Action

The meta-linkage in mCBP limits conjugation to the central biphenyl, preventing excimer formation and thus resulting in a higher triplet energy of 2.8 eV . With two carbazole units, mCBP is electron-rich and can be used to form exciplexes with electron acceptors (such as POT2T) as blue emitters .

Safety and Hazards

3,3’-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl may cause skin and eye irritation. It may also cause respiratory and digestive tract irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

3,3’-Di(9H-carbazol-9-yl)-1,1’:3’,1’'-terphenyl is widely used in OLED and TADF-OLED devices as a host material for blue, green, orange, and yellow fluorescent and phosphorescent emitters . Its high triplet energy and ability to form exciplexes with electron acceptors make it a promising material for future developments in these areas .

properties

IUPAC Name

9-[3-[3-(3-carbazol-9-ylphenyl)phenyl]phenyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28N2/c1-5-22-39-35(18-1)36-19-2-6-23-40(36)43(39)33-16-10-14-31(27-33)29-12-9-13-30(26-29)32-15-11-17-34(28-32)44-41-24-7-3-20-37(41)38-21-4-8-25-42(38)44/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYUHVUTGQEAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CC=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3''-Di(9H-carbazol-9-yl)-1,1':3',1''-terphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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